4-bromo-2-methoxy-N-methyl-6-nitroaniline

Catalog No.
S820821
CAS No.
1799973-80-0
M.F
C8H9BrN2O3
M. Wt
261.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-bromo-2-methoxy-N-methyl-6-nitroaniline

CAS Number

1799973-80-0

Product Name

4-bromo-2-methoxy-N-methyl-6-nitroaniline

IUPAC Name

4-bromo-2-methoxy-N-methyl-6-nitroaniline

Molecular Formula

C8H9BrN2O3

Molecular Weight

261.07 g/mol

InChI

InChI=1S/C8H9BrN2O3/c1-10-8-6(11(12)13)3-5(9)4-7(8)14-2/h3-4,10H,1-2H3

InChI Key

DOBMDBUZZCNJAY-UHFFFAOYSA-N

SMILES

CNC1=C(C=C(C=C1OC)Br)[N+](=O)[O-]

Canonical SMILES

CNC1=C(C=C(C=C1OC)Br)[N+](=O)[O-]

4-Bromo-2-methoxy-N-methyl-6-nitroaniline is an organic compound characterized by its complex structure, which includes various functional groups that contribute to its chemical properties. Its molecular formula is C₈H₉BrN₂O₃, and it has a molecular weight of approximately 261.073 g/mol. The compound features a bromine atom, a methoxy group, a nitro group, and an N-methyl aniline moiety, making it a polar molecule with potential for diverse reactivity due to the interplay between electron-donating and electron-withdrawing groups .

Involving 4-bromo-2-methoxy-N-methyl-6-nitroaniline include nucleophilic aromatic substitution. The presence of the electron-withdrawing nitro group enhances the reactivity of the aromatic ring, allowing for nucleophilic attack at the bromine site. This reaction is significant in synthetic organic chemistry as it can lead to the formation of various derivatives.

While specific studies on the biological activity of 4-bromo-2-methoxy-N-methyl-6-nitroaniline are sparse, compounds with similar structural features often exhibit notable biological properties, including antimicrobial and anticancer activities. The nitro group is frequently associated with biological activity, particularly in drug discovery contexts, suggesting that this compound may possess similar potential .

Synthesis methods for 4-bromo-2-methoxy-N-methyl-6-nitroaniline typically involve multi-step organic reactions. One common approach includes:

  • Preparation of the Aniline Derivative: Starting from 2-methoxy-6-nitroaniline, bromination can be performed using bromine or brominating agents.
  • Methylation: The N-methyl group can be introduced through methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base.

These methods highlight the versatility and complexity involved in synthesizing this compound .

4-Bromo-2-methoxy-N-methyl-6-nitroaniline has potential applications in various fields:

  • Pharmaceuticals: Due to its structural characteristics, it may serve as a precursor or intermediate in drug synthesis.
  • Dyes and Pigments: The compound's vibrant color properties could be utilized in dye production.
  • Research: It may be employed in studies exploring nucleophilic substitution mechanisms or as a model compound in organic synthesis .

Several compounds share structural similarities with 4-bromo-2-methoxy-N-methyl-6-nitroaniline, including:

Compound NameMolecular FormulaUnique Features
4-Bromo-2-methoxy-6-nitroanilineC₇H₇BrN₂O₂Lacks N-methyl group; simpler structure
4-Methoxy-2-nitroanilineC₇H₈N₂O₃No bromine; focuses on methoxy and nitro groups
N-Methyl-4-bromoanilineC₇H₈BrN₂Lacks nitro and methoxy groups

These compounds illustrate variations in functional groups that influence their reactivity and biological activity. The unique combination of bromine, methoxy, and nitro functionalities in 4-bromo-2-methoxy-N-methyl-6-nitroaniline sets it apart from these similar compounds, potentially leading to distinct chemical behaviors and applications .

XLogP3

2.9

Dates

Modify: 2023-08-16

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